1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
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Overview
Description
The compound is a complex organic molecule with several functional groups including a triazolopyrimidine ring, a piperazine ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including those with structures similar to the specified chemical, have been prepared and evaluated for various biological activities. For instance, compounds displaying 5-HT2 antagonist activity were synthesized, highlighting the potential use of such chemicals in the development of treatments for disorders associated with the serotonin system (Watanabe et al., 1992). Similarly, derivatives with potential antihypertensive effects have been created, showcasing the role of these compounds in cardiovascular research (Bayomi et al., 1999).
Antimicrobial and Antitumor Potential
The antimicrobial and antitumor potential of derivatives has been explored, with some compounds exhibiting moderate effects against bacterial and fungal species, indicating their potential in the development of new antimicrobial agents (Abdel‐Aziz et al., 2008). Additionally, the synthesis of new thiophene-based heterocycles demonstrated antimicrobial activities, suggesting a path for the creation of novel antimicrobial treatments (Mabkhot et al., 2016).
Enhancement of Antibacterial Properties
The enhancement of antibacterial properties through the synthesis of novel derivatives, such as 8-fluoro Norfloxacin and its piperazinyl derivatives, points to the chemical's relevance in addressing bacterial resistance, a growing concern in medical science (Sunduru et al., 2011).
Non-opiate Antinociceptive Agents
The exploration of compounds as non-opiate antinociceptive agents indicates the potential application of these chemicals in pain management, offering alternatives to opioid analgesics and contributing to the development of safer pain relief methods (Viaud et al., 1995).
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction results in the inhibition of USP28, which in turn affects the proliferation and cell cycle progression in cancer cell lines .
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. It inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines
Pharmacokinetics
The compound’s potent inhibition of usp28 suggests that it may have favorable bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell cycle arrest at the S phase in gastric cancer cell lines . This leads to the suppression of tumor growth, suggesting potential anti-cancer effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O/c1-20(2,3)12-16(29)26-7-9-27(10-8-26)18-17-19(23-13-22-18)28(25-24-17)15-6-4-5-14(21)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQMGVSFLSCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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